molecular formula C8H10F2N2 B13033861 (1S)-1-(2,5-Difluorophenyl)ethane-1,2-diamine

(1S)-1-(2,5-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B13033861
M. Wt: 172.18 g/mol
InChI Key: UJFIHCHNJFKTJQ-MRVPVSSYSA-N
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Description

(1S)-1-(2,5-Difluorophenyl)ethane-1,2-diamine is a chemical compound characterized by the presence of two fluorine atoms on a phenyl ring and an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-Difluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.

    Resolution: The resulting racemic mixture is resolved to obtain the (1S)-enantiomer using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions include imines, nitriles, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(2,5-Difluorophenyl)ethane-1,2-diamine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. The presence of fluorine atoms can enhance the binding affinity and specificity of the compound to target enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing drugs with improved pharmacokinetic properties.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-Difluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and hydrophobic interactions, leading to increased binding affinity. This interaction can modulate the activity of the target enzyme or receptor, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine
  • (1S)-1-(3,5-Difluorophenyl)ethane-1,2-diamine
  • (1S)-1-(2,6-Difluorophenyl)ethane-1,2-diamine

Uniqueness

(1S)-1-(2,5-Difluorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other difluorophenyl derivatives. The (1S)-enantiomer also provides stereochemical specificity, which can be crucial in biological applications.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

(1S)-1-(2,5-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

UJFIHCHNJFKTJQ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@@H](CN)N)F

Canonical SMILES

C1=CC(=C(C=C1F)C(CN)N)F

Origin of Product

United States

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